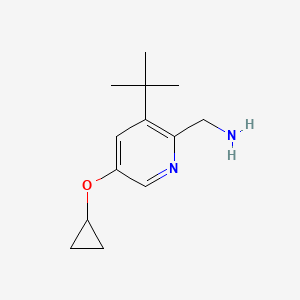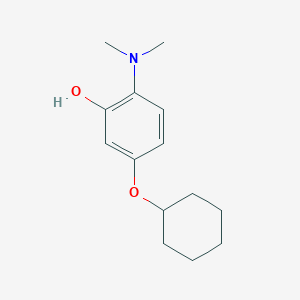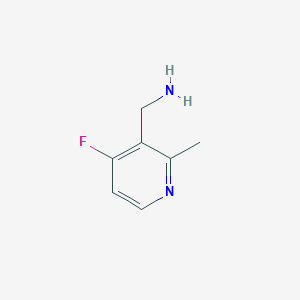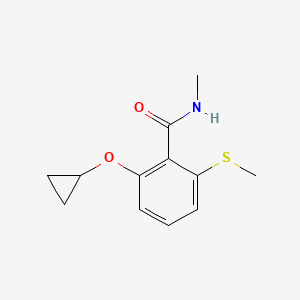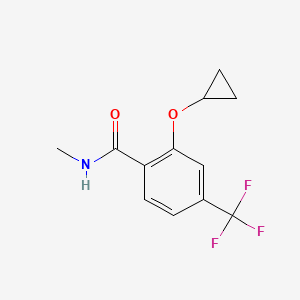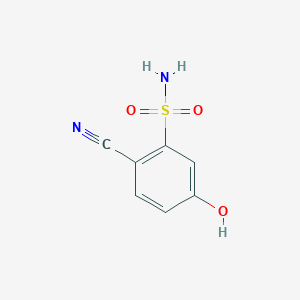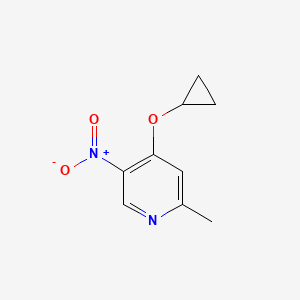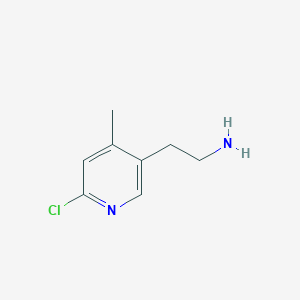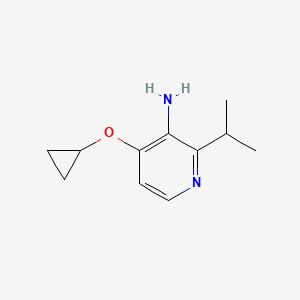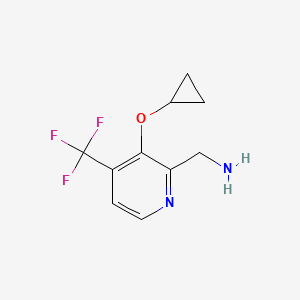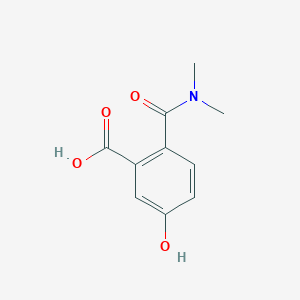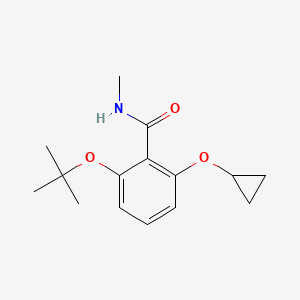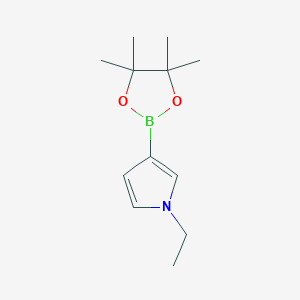
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole is a boron-containing heterocyclic compound It is characterized by the presence of a pyrrole ring substituted with an ethyl group and a dioxaborolane moiety
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves the reaction of 1-ethylpyrrole with a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of corresponding boronic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of boronate esters.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be utilized in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial agents.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole involves its ability to form stable complexes with various molecular targets. The dioxaborolane moiety can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole can be compared with other boron-containing heterocycles, such as:
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound has a pyrazole ring instead of a pyrrole ring, which can influence its reactivity and applications.
1-Ethyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thiourea:
The uniqueness of this compound lies in its specific combination of a pyrrole ring and a dioxaborolane moiety, which imparts distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C12H20BNO2 |
|---|---|
Poids moléculaire |
221.11 g/mol |
Nom IUPAC |
1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C12H20BNO2/c1-6-14-8-7-10(9-14)13-15-11(2,3)12(4,5)16-13/h7-9H,6H2,1-5H3 |
Clé InChI |
YDTZPDPMMGSXTM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


